molecular formula C19H14O4 B12898125 3-(1-Benzofuran-2-yl)-7-methoxy-2-methylchromen-4-one CAS No. 36754-50-4

3-(1-Benzofuran-2-yl)-7-methoxy-2-methylchromen-4-one

Cat. No.: B12898125
CAS No.: 36754-50-4
M. Wt: 306.3 g/mol
InChI Key: DYDALIYIOBJQCT-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-yl)-7-methoxy-2-methylchromen-4-one is a synthetic chemical compound designed for research applications, particularly in the field of oncology and medicinal chemistry. This molecule features a benzofuran moiety linked to a methoxy-substituted chromen-4-one (coumarin) core, a structural motif found in many biologically active compounds. Benzofuran-chromenone hybrids are of significant interest in early-stage drug discovery due to their diverse pharmacological potential. Recent scientific literature highlights that structurally analogous compounds demonstrate promising antiproliferative activity against various human cancer cell lines, including chronic myelogenous leukemia (K562), prostate cancer (PC3), and colon cancer (SW620) . The proposed mechanism of action for such compounds involves the induction of apoptosis (programmed cell death) in cancer cells through caspase-3/7 activation, as confirmed by Caspase-Glo assays in studies on similar derivatives . Furthermore, research suggests these compounds can manipulate intracellular redox states, often by increasing the generation of Reactive Oxygen Species (ROS) , which contributes to their pro-apoptotic effects . Some benzofuran derivatives have also been shown to inhibit the release of pro-inflammatory cytokines like IL-6 , indicating potential to modulate the tumor microenvironment . Beyond oncology, the benzofuran core is a privileged structure in materials science, with investigations into its optical and conductivity properties for potential application in semiconductor devices . This product is intended for Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

CAS No.

36754-50-4

Molecular Formula

C19H14O4

Molecular Weight

306.3 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-7-methoxy-2-methylchromen-4-one

InChI

InChI=1S/C19H14O4/c1-11-18(17-9-12-5-3-4-6-15(12)23-17)19(20)14-8-7-13(21-2)10-16(14)22-11/h3-10H,1-2H3

InChI Key

DYDALIYIOBJQCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=CC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Synthesis Overview

The preparation generally involves the following steps:

  • Formation of Benzofuran Derivative : The initial step often includes the synthesis of the benzofuran backbone, which can be achieved through the reaction of o-hydroxyacetophenone with chloroacetone or other suitable precursors.

  • Bromination : The synthesized benzofuran can be brominated using N-bromosuccinimide (NBS) in carbon tetrachloride to introduce bromomethyl derivatives.

  • Formation of Chromenone : The next stage involves cyclization reactions where the benzofuran derivative reacts with appropriate acetophenones under basic conditions to form the chromenone structure. This step may utilize various bases such as diisopropylamine or morpholine, often under microwave irradiation to enhance yields.

  • Final Modifications : Further modifications may include methoxylation at the 7-position and methylation at the 2-position on the chromenone ring, typically using methyl iodide or similar reagents under basic conditions.

Detailed Reaction Conditions

The following table summarizes key reaction conditions and yields reported in various studies for synthesizing 3-(1-Benzofuran-2-yl)-7-methoxy-2-methylchromen-4-one:

Step Reagent/Condition Yield (%) Notes
1 o-Hydroxyacetophenone + Chloroacetone Variable Formation of benzofuran backbone
2 NBS in CCl₄ Variable Bromination step
3 Acetophenone + Base (DIPA) under microwave (170 °C) 88% Optimal yield observed
4 Methyl iodide + Base (K₂CO₃) Variable Final methylation step

Mechanistic Insights

The mechanism for synthesizing 3-(1-Benzofuran-2-yl)-7-methoxy-2-methylchromen-4-one typically involves an aldol condensation followed by cyclization reactions. The proposed mechanism can be summarized as follows:

  • Aldol Condensation : The initial reaction between acetophenones and benzofuran derivatives leads to an aldol product.

  • Cyclization : Subsequent cyclization occurs through intramolecular nucleophilic attack, forming the chromenone structure.

  • Functional Group Modifications : Final steps involve functional group modifications that enhance the biological activity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzofuran-2-yl)-7-methoxy-2-methylchromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted benzofuran and chromenone compounds .

Scientific Research Applications

3-(1-Benzofuran-2-yl)-7-methoxy-2-methylchromen-4-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-2-yl)-7-methoxy-2-methylchromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Chromenone Derivatives

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities Source
Target Compound 1-Benzofuran-2-yl (3), Methoxy (7), Methyl (2) C₁₉H₁₄O₄ 306.3 Structural rigidity, potential bioactivity -
4-(1-Benzofuran-2-yl)-7-methylchromen-2-one Benzofuran (4), Methyl (7) C₁₈H₁₂O₃ 276.3 Structural isomer; reduced methoxy group
3-Styrylchromones (e.g., Compound 1 in ) Styryl (3), Phenyl (variable substituents) C₁₇H₁₂O₃ 264.3 Cytotoxicity influenced by para-substituents (e.g., -F, -Cl)
3-Benzothiazol-2-yl-6-ethyl-2-methyl-7-[[4-(trifluoromethyl)benzyl]oxy]-4H-chromen-4-one Benzothiazole (3), Ethyl (6), Trifluoromethyl (benzyloxy) C₂₇H₂₀F₃NO₃S 519.5 Enhanced electron-withdrawing effects; potential enzyme inhibition
7-Hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one 2-Methoxyphenyl (3), Hydroxy (7) C₁₆H₁₂O₄ 268.3 Hydrogen-bonding capacity via -OH group
7-Methoxy-4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one Piperazine-propoxy (4), Phenyl (3) C₃₂H₃₄N₂O₄ 534.6 Enhanced solubility via piperazine moiety

Key Comparative Analysis

Substituent Electronic Effects
  • Electron-Donating Groups (e.g., Methoxy): The 7-methoxy group in the target compound may enhance electron density in the chromenone ring, improving stability and influencing π-π stacking interactions.
  • Benzofuran vs.

Physicochemical Properties

  • Solubility: Methoxy and benzyloxy groups (e.g., ) generally improve lipophilicity, whereas piperazine-propoxy chains () enhance water solubility. The target compound’s benzofuran and methoxy groups likely confer moderate lipophilicity.
  • Molecular Weight and Bioavailability: The target compound (306.3 g/mol) falls within the acceptable range for oral bioavailability, unlike higher-molecular-weight analogs like (519.5 g/mol), which may face challenges in membrane permeability.

Biological Activity

3-(1-Benzofuran-2-yl)-7-methoxy-2-methylchromen-4-one is a synthetic compound belonging to the chromone class, characterized by a unique combination of functional groups that confer significant biological activities. This article explores its biological activity, including antioxidant properties, antitumor effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a benzofuran moiety , a methoxy group , and a methyl group , contributing to its chemical reactivity and biological activity. The structural formula can be represented as:

C15H12O3\text{C}_{15}\text{H}_{12}\text{O}_3

Antioxidant Activity

Research indicates that 3-(1-Benzofuran-2-yl)-7-methoxy-2-methylchromen-4-one exhibits strong antioxidant activity . It can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antitumor Properties

Several studies have highlighted the antitumor properties of this compound. It has demonstrated concentration-dependent antiproliferative effects on various tumor cell lines. For instance, derivatives of benzofuran compounds have shown selective cytotoxicity against breast cancer cell lines such as MDA-MB-231 and SK-BR-3 . The mechanisms of action may involve apoptosis induction and other cell death pathways.

Case Studies

  • Antiproliferative Effects : A study evaluated the antiproliferative potency of novel benzofuran derivatives, including 3-(1-Benzofuran-2-yl)-7-methoxy-2-methylchromen-4-one, against several cancer cell lines. Results indicated significant activity with IC50 values in the micromolar range, suggesting potential for further development as an anticancer agent .
  • Mechanistic Studies : Mechanistic investigations revealed that certain derivatives induced apoptosis in cancer cells, while others operated through non-apoptotic pathways. This highlights the versatility of the compound's action mechanisms .

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons and biological activities of related compounds:

Compound NameStructural FeaturesUnique Aspects
7-Ethoxy-3-(4-methoxyphenoxy)-2-methylchromen-4-oneEthoxy group instead of methoxyExhibits different solubility and reactivity profiles
7-Ethoxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-oneTrifluoromethyl substitutionEnhanced biological activity due to electron-withdrawing effects
7-Ethoxy-3-(4-methoxyphenoxy)-2-phenylchromen-4-onePhenyl group instead of methylPotentially increased lipophilicity affecting bioavailability

Future Directions

Given the promising biological activities exhibited by 3-(1-Benzofuran-2-yl)-7-methoxy-2-methylchromen-4-one, further research is warranted to explore its potential therapeutic applications. Future studies should focus on:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Mechanistic Investigations : To elucidate the pathways involved in its antitumor effects.
  • Formulation Development : To enhance bioavailability and therapeutic index.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the crystal structure of 3-(1-benzofuran-2-yl)-7-methoxy-2-methylchromen-4-one?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystallization : Use solvent evaporation or diffusion to obtain high-quality crystals (e.g., triclinic space group P2₁/c observed in benzofuran derivatives) .
  • Data Collection : Employ MoKα radiation (λ = 0.71073 Å) and a diffractometer (e.g., Bruker AXS) to measure reflection intensities.
  • Structure Refinement : Use SHELXL for small-molecule refinement, which handles anisotropic displacement parameters and hydrogen bonding networks .
  • Validation : Check for disorders (e.g., in isoxazole moieties ) and validate geometry using tools like PLATON.

Q. How can researchers verify the purity and identity of this compound during synthesis?

  • Methodological Answer : Combine orthogonal analytical techniques:

  • Chromatography : HPLC with UV detection (e.g., C18 column, methanol/water gradient) to confirm purity ≥95% .
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify methoxy (δ ~3.8 ppm) and benzofuran protons (δ ~6.5–7.8 ppm) .
  • HR-MS : Match the exact mass (e.g., 440.12598836 for C₂₇H₂₀O₆ derivatives ) to theoretical values.
  • Elemental Analysis : Validate empirical formulas (e.g., C₁₇H₁₁ClO₂ in related structures ).

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against specific molecular targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., kinases or GPCRs). Parameterize the benzofuran and chromenone moieties for π-π stacking and hydrogen bonding .
  • MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å).
  • QSAR Modeling : Corrogate substituent effects (e.g., methoxy position) with bioactivity data from PubChem BioAssay entries .

Q. What strategies resolve contradictions in crystallographic data between different derivatives of this compound?

  • Methodological Answer :

  • Comparative Analysis : Overlay structures (e.g., CIF files) to identify conformational differences. For example, triclinic vs. orthorhombic systems may arise from solvent polarity .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C—H···O vs. O—H···N bonds ) to explain packing variations.
  • Thermal Ellipsoid Modeling : Use anisotropic displacement parameters to distinguish static disorder from dynamic motion .

Q. How does the electronic structure of the benzofuran-chromenone system influence its spectroscopic properties?

  • Methodological Answer :

  • TD-DFT Calculations : Compute UV-Vis spectra (e.g., B3LYP/6-311+G(d,p)) to assign absorption bands (e.g., λmax ~300 nm for π→π* transitions) .
  • NMR Chemical Shift Prediction : Apply gauge-including atomic orbital (GIAO) methods to correlate substituent effects (e.g., methoxy groups) with deshielding trends .
  • Vibrational Analysis : IR/Raman spectroscopy combined with DFT to assign benzofuran ring vibrations (e.g., C=O stretch at ~1650 cm⁻¹) .

Data Contradiction and Reproducibility

Q. Why do synthetic yields vary significantly across reported protocols for this compound?

  • Methodological Answer :

  • Reaction Optimization : Screen catalysts (e.g., Pd/C for cross-coupling ) and solvents (DMF vs. THF) to improve reproducibility.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., demethylated derivatives ).
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR to pinpoint rate-limiting steps (e.g., cyclization vs. etherification) .

Q. How can researchers address discrepancies in reported biological activity data?

  • Methodological Answer :

  • Dose-Response Validation : Re-test IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HEK293) with standardized protocols .
  • Metabolite Profiling : Incubate the compound with liver microsomes to identify active/inactive metabolites influencing assay results .
  • Target Deconvolution : Use CRISPR-Cas9 knockout models to confirm specificity (e.g., EGFR vs. VEGFR inhibition) .

Structural and Functional Insights

Q. What intermolecular interactions dominate the crystal packing of this compound?

  • Methodological Answer :

  • Hydrogen Bonding : O—H···N and C—H···O interactions (e.g., in orthorhombic P2₁2₁2₁ systems) contribute to 3D networks .
  • π-Stacking : Benzofuran and chromenone rings exhibit offset stacking (dihedral angles ~15°) .
  • Halogen Bonding : In brominated derivatives, Br···O contacts (distance ~3.3 Å) enhance thermal stability .

Q. How can substituent modifications enhance the compound’s photophysical properties?

  • Methodological Answer :

  • Electron-Withdrawing Groups : Introduce –CF₃ at C2 to redshift fluorescence (e.g., λem ~450 nm) .
  • Methoxy Positioning : 7-methoxy vs. 8-methoxy derivatives alter excited-state charge transfer efficiency .
  • Conformational Locking : Incorporate methyl groups to reduce non-radiative decay (e.g., 2-methyl in chromenone ).

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